2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
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Overview
Description
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a synthetic organic compound with the molecular formula C18H22O3 and a molecular weight of 286.374 g/mol . This compound belongs to the class of benzochromenones, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves several steps. One common method starts with the reaction of 2-bromobenzoic acid and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form an intermediate . This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate neuroprotective mechanisms by interacting with SIRT-1, a deacetylase that regulates DNA expression, cell apoptosis, and aging . This interaction helps delay neurodegeneration and provides protective effects against oxidative stress and inflammation .
Comparison with Similar Compounds
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can be compared with other similar compounds, such as:
3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound has a hydroxyl group instead of a propoxy group.
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound has a hydroxyl group and lacks the ethyl and propoxy groups.
The uniqueness of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-ethyl-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H22O3/c1-3-9-20-16-11-17-15(10-12(16)4-2)13-7-5-6-8-14(13)18(19)21-17/h10-11H,3-9H2,1-2H3 |
InChI Key |
YNJPHVFXWZCNLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
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